molecular formula C13H15F3N2O2 B5786247 N-isobutyl-3-[(trifluoroacetyl)amino]benzamide

N-isobutyl-3-[(trifluoroacetyl)amino]benzamide

Katalognummer B5786247
Molekulargewicht: 288.27 g/mol
InChI-Schlüssel: NHZCCHBGRYNSBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-isobutyl-3-[(trifluoroacetyl)amino]benzamide, also known as TFB-TBOA, is a potent and selective inhibitor of glutamate transporters. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its transport is crucial for maintaining proper synaptic transmission. TFB-TBOA has been extensively studied for its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.

Wirkmechanismus

N-isobutyl-3-[(trifluoroacetyl)amino]benzamide selectively inhibits the transport of glutamate by binding to the glutamate transporter protein and blocking its function. This leads to an increase in extracellular glutamate levels, which can have both beneficial and detrimental effects on neuronal function depending on the context.
Biochemical and Physiological Effects:
N-isobutyl-3-[(trifluoroacetyl)amino]benzamide has been shown to increase extracellular glutamate levels in the brain, which can lead to increased excitatory neurotransmission and potential neurotoxicity. However, it has also been shown to have neuroprotective effects in certain contexts, such as reducing ischemic brain injury in stroke models.

Vorteile Und Einschränkungen Für Laborexperimente

N-isobutyl-3-[(trifluoroacetyl)amino]benzamide is a potent and selective inhibitor of glutamate transporters, making it a valuable tool for studying the role of glutamate transport in neurological disorders. However, its effects on extracellular glutamate levels can be complex and context-dependent, making it important to carefully consider the experimental design and interpretation of results.

Zukünftige Richtungen

There are several potential future directions for research on N-isobutyl-3-[(trifluoroacetyl)amino]benzamide. One area of interest is its potential as a therapeutic agent for neurological disorders such as epilepsy and stroke. Further studies are needed to determine the optimal dosing and administration strategies for these applications. Another area of interest is the role of glutamate transport in neurodegenerative diseases, and whether N-isobutyl-3-[(trifluoroacetyl)amino]benzamide or other glutamate transporter inhibitors could be effective treatments for these conditions. Additionally, there is ongoing research into the development of more potent and selective glutamate transporter inhibitors, which could further enhance our understanding of the role of glutamate transport in the brain.

Synthesemethoden

The synthesis of N-isobutyl-3-[(trifluoroacetyl)amino]benzamide involves a multi-step process starting with the reaction of 3-aminobenzoic acid with isobutyl chloroformate to form N-isobutyl-3-aminobenzoic acid. This intermediate is then reacted with trifluoroacetic anhydride to form N-isobutyl-3-[(trifluoroacetyl)amino]benzoic acid, which is subsequently converted to N-isobutyl-3-[(trifluoroacetyl)amino]benzamide through a coupling reaction with 4-bromo-2-fluoroaniline.

Wissenschaftliche Forschungsanwendungen

N-isobutyl-3-[(trifluoroacetyl)amino]benzamide has been extensively studied for its potential therapeutic applications in neurological disorders. It has been shown to have anticonvulsant effects in animal models of epilepsy and to protect against ischemic brain injury in stroke models. N-isobutyl-3-[(trifluoroacetyl)amino]benzamide has also been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Eigenschaften

IUPAC Name

N-(2-methylpropyl)-3-[(2,2,2-trifluoroacetyl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O2/c1-8(2)7-17-11(19)9-4-3-5-10(6-9)18-12(20)13(14,15)16/h3-6,8H,7H2,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHZCCHBGRYNSBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC(=CC=C1)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylpropyl)-3-[(trifluoroacetyl)amino]benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.